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molecular formula C19H16ClN3O3 B8556617 4-[(3-Chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

4-[(3-Chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No. B8556617
M. Wt: 369.8 g/mol
InChI Key: OTTMSKLASSZGJD-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 0.249 g of 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile, 0.158 g of 3-chloro-p-anisidine, 20 mg of pyridine hydrochloride, and 10 ml of ethoxyethanol was stirred under nitrogen, at reflux temperature for 30 minutes. The mixture was cooled and added to 40 ml of water. To this mixture was added sodium carbonate and concentrated hydrogen chloride to adjust pH to 7. The product was collected, washed with water, and dried to give 0.324 g of 4-(3-chloro-4-methoxy-phenylamino)-6,7-dimethoxy-quinoline-3-carbonitrile as a solid, mp 278-280° C.; mass spectrum (EI, m/e): M 369.0860.
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]#[N:17].Cl[C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][C:26]=1[NH2:27])[O:22][CH3:23].[ClH:28].N1C=CC=CC=1.C(OC(O)C)C.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[Cl:28][C:20]1[CH:19]=[C:26]([NH:27][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][C:3]=2[C:16]#[N:17])[CH:25]=[CH:24][C:21]=1[O:22][CH3:23] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.249 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
Name
Quantity
0.158 g
Type
reactant
Smiles
ClC=1C=C(OC)C=CC1N
Name
Quantity
20 mg
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC)NC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.324 g
YIELD: CALCULATEDPERCENTYIELD 506.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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